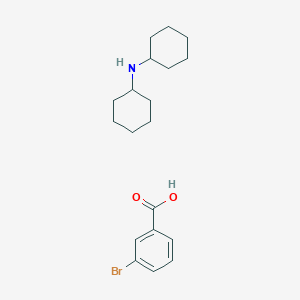
3-bromobenzoic acid;N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzoic acid;N-cyclohexylcyclohexanamine is a compound formed by the combination of 3-bromobenzoic acid and N-cyclohexylcyclohexanamine. The molecular formula for this compound is C19H28BrNO2, and it has a molecular weight of 382.335 Da
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromobenzoic acid is synthesized from 3-bromotoluene by oxidation using potassium permanganate. The process involves mixing m-bromotoluene, potassium hydroxide, and water, heating to boiling, and slowly adding potassium permanganate. The mixture is then refluxed for 4 hours. After acidification and filtration, the crude product is obtained. This crude product is dissolved in ethanol with ammonia water, acidified with hydrochloric acid, filtered, and washed with water to obtain 3-bromobenzoic acid .
Industrial Production Methods
Industrial production methods for 3-bromobenzoic acid typically involve large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization from solvents like acetone or methanol .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom in 3-bromobenzoic acid can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction can yield compounds with different functional groups such as alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
3-Bromobenzoic acid;N-cyclohexylcyclohexanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromobenzoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets. The bromine substituent on the benzoic acid moiety can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexylamine group can interact with hydrophobic pockets in proteins, enhancing the compound’s stability and activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: Similar structure but with the bromine atom at the 4-position.
2-Bromobenzoic acid: Bromine atom at the 2-position, leading to different reactivity and properties.
3-Nitrobenzoic acid: Nitro group instead of bromine, resulting in different chemical behavior.
Uniqueness
3-Bromobenzoic acid;N-cyclohexylcyclohexanamine is unique due to the combination of the bromine substituent and the cyclohexylamine group.
Properties
CAS No. |
817177-05-2 |
|---|---|
Molecular Formula |
C19H28BrNO2 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
3-bromobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5BrO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChI Key |
IFYSIQUCQRGKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC(=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
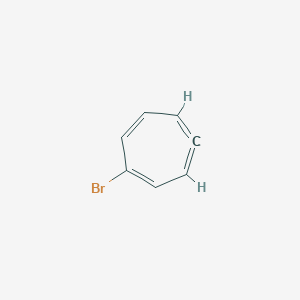
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
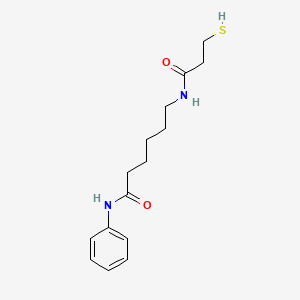
![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)
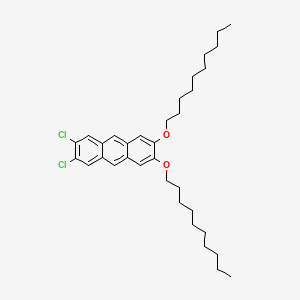
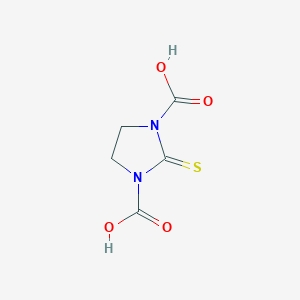
![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)

![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14222599.png)
![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)
